4-(5-Bromothiazol-2-yl)benzaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H6BrNOS |
|---|---|
Molecular Weight |
268.13 g/mol |
IUPAC Name |
4-(5-bromo-1,3-thiazol-2-yl)benzaldehyde |
InChI |
InChI=1S/C10H6BrNOS/c11-9-5-12-10(14-9)8-3-1-7(6-13)2-4-8/h1-6H |
InChI Key |
GKELCZSBLAFMAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC=C(S2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 4 5 Bromothiazol 2 Yl Benzaldehyde and Analogous Architectures
Strategic Retrosynthetic Analysis of the 4-(5-Bromothiazol-2-yl)benzaldehyde Core
A logical retrosynthetic analysis of this compound suggests that the most strategic disconnection is at the C-C bond between the thiazole (B1198619) ring and the phenyl ring. This disconnection points towards a cross-coupling reaction as the key bond-forming step. Two of the most powerful and versatile cross-coupling methodologies for this purpose are the Suzuki-Miyaura coupling and the Stille coupling. researchgate.netbeilstein-archives.orgnih.govrsc.org
Suzuki-Miyaura Coupling: This approach would involve the coupling of a 5-bromothiazole (B1268178) derivative, likely a 2-halo-5-bromothiazole or a 5-bromo-2-thiazolylboronic acid derivative, with a 4-formylphenylboronic acid or a 4-halobenzaldehyde, respectively. The Suzuki-Miyaura reaction is often favored due to the commercial availability and environmental compatibility of boronic acids. wikipedia.orgacs.orglookchem.com
Stille Coupling: Alternatively, the Stille coupling offers a robust method for the formation of the C-C bond. researchgate.netnih.govrsc.orgacs.org This would typically involve the reaction of a 5-bromo-2-(trialkylstannyl)thiazole with a 4-halobenzaldehyde. While effective, the toxicity of organotin compounds is a significant drawback. rsc.org
The choice between these methods often depends on the availability of starting materials, functional group tolerance, and desired reaction conditions. The retrosynthetic strategy is visualized below:
Image of the retrosynthetic analysis of this compound, showing the disconnection to a 5-bromothiazole derivative and a 4-formylphenyl derivative.
Following this analysis, the subsequent sections will detail the synthesis of the requisite precursors: the 5-bromothiazole moiety and the 4-formylphenyl moiety.
Precursor Synthesis and Intermediate Derivatization Strategies
The successful synthesis of this compound hinges on the efficient preparation of its key building blocks. This section explores the synthetic routes to 5-bromothiazole derivatives and 4-formylphenyl moieties.
Synthesis of 5-Bromothiazole Derivatives
The introduction of a bromine atom at the C5 position of the thiazole ring can be achieved through various synthetic routes.
The Hantzsch thiazole synthesis is a cornerstone in the formation of the thiazole ring, involving the condensation of an α-haloketone with a thioamide. mdpi.combepls.com To obtain a 5-bromothiazole derivative, a brominated α-haloketone or a thioamide bearing a bromine atom at the appropriate position could be utilized. However, a more common and versatile approach is to first construct the thiazole ring and then introduce the bromine atom.
Modifications to the classical Hantzsch synthesis, such as those developed by Holzapfel-Meyers-Nicolaou, allow for the stereoselective synthesis of functionalized thiazoles, which can then be subjected to bromination. researchgate.net These methods often involve the cyclocondensation of a thioamide with an α-halocarbonyl compound to form a hydroxythiazoline intermediate, which is subsequently dehydrated. researchgate.net While not directly producing brominated thiazoles, these advanced Hantzsch methods provide access to a wide range of substituted thiazoles that can serve as precursors for bromination. mdpi.combepls.com
A generalized scheme for the Hantzsch thiazole synthesis is as follows:
Image of the general reaction scheme for the Hantzsch thiazole synthesis.
A direct and efficient method for the introduction of a bromine atom at the 5-position of a thiazole ring is through decarboxylative bromination. researchgate.netbeilstein-archives.org This method is particularly useful when a thiazole-5-carboxylic acid is readily available. The reaction, often a variation of the Hunsdiecker reaction, involves the conversion of the carboxylic acid to a reactive intermediate that then undergoes bromination with concomitant loss of carbon dioxide. researchgate.netbeilstein-archives.orgacs.org
Recent advancements have led to the development of transition-metal-free decarboxylative bromination protocols under mild conditions. researchgate.netbeilstein-archives.org For instance, the use of tetrabutylammonium (B224687) tribromide as a bromine source in an aqueous sodium hydroxide (B78521) solution has been shown to be highly effective for the bromination of thiazole carboxylic acids. beilstein-archives.org
| Starting Material | Brominating Agent | Solvent | Yield (%) | Reference |
| Thiazole-5-carboxylic acid derivative | Tetrabutylammonium tribromide | Water/NaOH | High | beilstein-archives.org |
| Aromatic carboxylic acids | N-Bromosuccinimide | CCl4 | Variable |
Table 1: Examples of Decarboxylative Bromination Reactions.
2-Aminothiazole (B372263) is a readily available and versatile starting material for the synthesis of functionalized thiazoles. The amino group activates the thiazole ring towards electrophilic substitution, making the C5 position susceptible to bromination. rsc.org
Direct bromination of 2-aminothiazole can be achieved using various brominating agents, such as bromine in acetic acid or N-bromosuccinimide (NBS). lookchem.com The reaction typically proceeds with high regioselectivity for the 5-position. rsc.org In some cases, the reaction may proceed through an addition-elimination mechanism involving a Δ2-thiazoline intermediate. rsc.org
More recently, biocatalytic methods employing brominases have been developed for the bromination of 2-aminothiazoles under mild, aqueous conditions. nih.govacs.org These enzymatic methods offer an environmentally friendly alternative to traditional chemical bromination. nih.govacs.org
| Starting Material | Brominating Agent/Catalyst | Conditions | Product | Reference |
| 2-Aminothiazole | Methanolic bromine | 0 °C | 2-Amino-5-bromothiazole | rsc.org |
| 2-Aminothiazole | Marine macroalgal brominase | Aqueous | 5-Bromo-2-aminothiazole | nih.govacs.org |
| 2-Aminothiazole | N-Bromosuccinimide (NBS) | - | 2-Amino-5-bromothiazole | lookchem.com |
Table 2: Bromination of 2-Aminothiazoles.
Synthesis of 4-Formylphenyl Moieties and Related Benzaldehyde (B42025) Derivatives
The 4-formylphenyl moiety, typically in the form of 4-formylphenylboronic acid, is the other key component for the synthesis of the target molecule via Suzuki-Miyaura coupling. wikipedia.orgchemicalbook.comsigmaaldrich.com
4-Formylphenylboronic acid can be synthesized from 4-bromobenzaldehyde. wikipedia.org The synthesis involves the protection of the aldehyde group, often as an acetal, followed by a metal-halogen exchange to form a Grignard or organolithium reagent. This intermediate is then reacted with a borate (B1201080) ester, such as triisopropyl borate, followed by acidic workup to yield the desired boronic acid. wikipedia.org
Alternatively, processes for the purification of crude formylphenylboronic acids have been developed to obtain high-purity material suitable for cross-coupling reactions. google.com These methods often involve dissolution in an alkaline solution to remove insoluble impurities, followed by precipitation of the purified boronic acid by acidification. google.com
Other synthetic routes to 4-formylbenzoic acid, a related and useful intermediate, have also been reported, starting from materials like p-nitrotoluene. chemicalbook.comchemicalbook.com These methods, however, are generally more complex than the direct synthesis of 4-formylphenylboronic acid from 4-bromobenzaldehyde. chemicalbook.comchemicalbook.com
| Starting Material | Key Reagents | Product | Reference |
| 4-Bromobenzaldehyde | Diethoxymethoxyethane, Mg, Tri-n-butyl borate | 4-Formylphenylboronic acid | wikipedia.org |
| 4-Chlorobenzaldehyde (protected) | Lithium, Boron trichloride | 4-Formylphenylboronic acid | google.com |
| Potassium phenyltrifluoroborate | Iron trichloride | 4-Formylphenylboronic acid | chemicalbook.com |
Table 3: Synthetic Routes to 4-Formylphenylboronic Acid.
Advanced Aldol (B89426) Condensation Strategies Utilizing Benzaldehyde Derivatives
The aldol condensation is a powerful carbon-carbon bond-forming reaction that can be utilized in the synthesis of precursors to the target molecule. thieme-connect.detsijournals.com Specifically, a crossed or Claisen-Schmidt condensation between a substituted benzaldehyde and a ketone can yield chalcones, which are versatile intermediates. tsijournals.com In a typical reaction, a benzaldehyde derivative is treated with a ketone in the presence of a base, such as sodium hydroxide, to form an α,β-unsaturated ketone. tsijournals.comyoutube.com This product can then be further functionalized to introduce the desired thiazole ring. The reaction's success often depends on the absence of α-hydrogens on the benzaldehyde component to prevent self-condensation. youtube.com The high degree of conjugation in the resulting product often drives the reaction to completion, making it a synthetically valuable method. youtube.com
| Reactant 1 | Reactant 2 | Catalyst | Product Type |
| Benzaldehyde Derivative | Ketone | Base (e.g., NaOH) | α,β-Unsaturated Ketone (Chalcone) |
| Acetone | Benzaldehyde | Hydroxide | Benzylacetone |
This table illustrates a typical Claisen-Schmidt condensation, a type of aldol condensation, used to form chalcone (B49325) precursors.
Palladium-Catalyzed Formylation Approaches for Aryl Halides
The direct introduction of a formyl group (-CHO) onto an aromatic ring is a crucial step in the synthesis of many benzaldehyde derivatives. Palladium-catalyzed formylation of aryl halides has emerged as a robust and versatile method. nih.govrsc.orgacs.org This approach offers milder reaction conditions and greater functional group tolerance compared to traditional methods. nih.govacs.org
Several variations of this reaction exist. One notable strategy involves the use of tert-butyl isocyanide as the formyl source in the presence of a palladium catalyst and a hydrosilane, such as Et3SiH. nih.govacs.org This method provides good to excellent yields of the desired aldehyde. Another approach utilizes formate (B1220265) salts as a hydride donor, again with tert-butyl isocyanide as the C1 source, in a one-pot hydroformylation of aryl halides. rsc.org Furthermore, formic acid (HCOOH) can serve as a convenient and environmentally friendly source of carbon monoxide for the formylation of aryl iodides, catalyzed by palladium acetate. organic-chemistry.org This latter method is particularly advantageous as it avoids the handling of toxic carbon monoxide gas. organic-chemistry.org
| Aryl Halide | Formyl Source | Catalyst System | Key Advantages |
| Aryl Iodide/Bromide | tert-Butyl Isocyanide / Et3SiH | Palladium Catalyst | Milder conditions, high tolerance of functional groups. nih.govacs.org |
| Aryl Halide | tert-Butyl Isocyanide / Formate Salt | Palladium Catalyst | One-pot reaction, lower toxicity. rsc.org |
| Aryl Iodide | Formic Acid (HCOOH) | Pd(OAc)2 / I2 / PPh3 | Avoids CO gas, environmentally friendly. organic-chemistry.org |
| Aryl Chloride | CO / Sodium Formate | (dippp)2Pd | Direct formylation of aryl chlorides. rsc.org |
This table summarizes various palladium-catalyzed formylation methods for the synthesis of benzaldehyde precursors.
Williamson Etherification for Substituted Benzaldehydes in Precursor Synthesis
The Williamson ether synthesis is a fundamental and widely used method for preparing ethers, which can be important precursors for more complex benzaldehyde derivatives. masterorganicchemistry.comwikipedia.org The reaction involves the SN2 displacement of a halide or other good leaving group by an alkoxide ion. wikipedia.orgyoutube.com For the synthesis of substituted benzaldehydes, this reaction can be used to introduce alkoxy groups onto a phenolic precursor.
The reaction is most effective with primary alkyl halides to avoid competing elimination reactions. youtube.com The alkoxide is typically generated by treating an alcohol with a strong base like sodium hydride (NaH). masterorganicchemistry.com Intramolecular versions of the Williamson ether synthesis can also be employed to form cyclic ethers. organicchemistrytutor.com When planning a synthesis, it is crucial to consider the substitution pattern of the reactants to favor the desired SN2 pathway. organicchemistrytutor.com
| Nucleophile (Alkoxide) | Electrophile (Alkyl Halide) | Reaction Type | Key Considerations |
| RO⁻ | Primary Alkyl Halide | SN2 | Minimizes E2 elimination. youtube.com |
| RO⁻ | Secondary Alkyl Halide | SN2 / E2 | Mixture of substitution and elimination products. youtube.com |
| RO⁻ | Tertiary Alkyl Halide | E2 | Elimination is the major pathway. youtube.com |
This table outlines the substrate scope and limitations of the Williamson ether synthesis.
Direct and Indirect Carbon-Carbon Coupling Approaches for Thiazole-Benzaldehyde Linkage
The direct formation of the carbon-carbon bond between the thiazole and benzaldehyde moieties is a highly efficient strategy for synthesizing the target compound. Palladium-catalyzed cross-coupling reactions are the cornerstone of these approaches.
Palladium-Catalyzed Cross-Coupling Strategies
Palladium catalysts are instrumental in modern organic synthesis, facilitating the formation of C-C bonds with high efficiency and selectivity. The Suzuki-Miyaura and Negishi cross-coupling reactions are particularly relevant for the synthesis of this compound.
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. nih.gov This reaction is particularly well-suited for the synthesis of this compound and its analogs.
In a typical application, a bromothiazole derivative is coupled with a boronic acid or boronic ester derivative of benzaldehyde. For instance, the reaction of 2-amino-5-bromothiazole with a suitable propanoic acid derivative, followed by a Suzuki coupling with 4-fluorophenylboronic acid, has been used to synthesize related structures. nih.gov The reaction conditions are generally mild, and the reagents are often commercially available and relatively non-toxic, contributing to the reaction's popularity in both academic and industrial settings. nih.gov The synthesis of key intermediates for drugs like ketoprofen (B1673614) and bifonazole (B1667052) has also been achieved using Suzuki-Miyaura coupling. mdpi.com
| Organohalide | Organoboron Compound | Catalyst System | Product |
| 4-Bromobenzaldehyde | Phenylboronic Acid | Pd/Mg(OH)2/MgO-ZrO2 | 4-Phenylbenzaldehyde researchgate.net |
| 4-Bromobenzoyl Chloride | Phenylboronic Acid | Pd2dba3 / K2CO3 | 4-Phenylbenzophenone mdpi.com |
| 2,5-Dichloropyridine | 4-(Pinacolatoboryl)-2'-isopropyl-2,4'-bithiazole | Pd(OAc)2 / dppf | 4-(5-Chloropyridin-2-yl)-2'-isopropyl-2,4'-bithiazole rsc.org |
This table showcases examples of the Suzuki-Miyaura cross-coupling reaction for the synthesis of biaryl compounds relevant to the target structure.
The Negishi cross-coupling reaction provides another powerful tool for the formation of carbon-carbon bonds, involving the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for coupling various carbon centers (sp³, sp², and sp) and demonstrates high functional group tolerance, especially with palladium catalysts. wikipedia.org
In the context of thiazole chemistry, the Negishi coupling has been successfully employed for the synthesis of 2- and 5-aryl substituted thiazoles. researchgate.netthieme-connect.de One approach involves the oxidative insertion of zinc into 2-bromothiazole, followed by a one-pot, palladium-catalyzed cross-coupling with an aryl halide. thieme-connect.de Alternatively, regioselective C-5 lithiation of a protected thiazole, followed by transmetalation with zinc chloride and subsequent Negishi coupling, can be used to introduce substituents at the 5-position of the thiazole ring. thieme-connect.de An efficient palladium-catalyzed process has also been developed for the Negishi coupling of secondary alkylzinc halides with aryl bromides and chlorides. nih.gov
| Organozinc Compound | Organohalide | Catalyst | Product Type |
| R'-ZnX' | R-X (Aryl, Vinyl, etc.) | PdLn or NiLn | R-R' wikipedia.orgorganic-chemistry.org |
| Organozinc from 2-Bromothiazole | Aryl Halide | Palladium(0) | 2-Arylthiazole thieme-connect.de |
| Organozinc from C-5 Lithiated Thiazole | Aryl Halide | Palladium(0) | 5-Arylthiazole thieme-connect.de |
This table provides a general overview and specific applications of the Negishi cross-coupling reaction for thiazole functionalization.
Stille Cross-Coupling Protocols for Brominated Heterocycles
The Stille reaction is a cornerstone of carbon-carbon bond formation, prized for its versatility and functional group tolerance. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction involves the reaction of an organostannane (organotin) reagent with an organic halide or pseudohalide. wikipedia.orgjk-sci.com The reaction is compatible with a wide array of functional groups, including esters, amines, ketones, and formyl groups, making it a powerful tool in complex molecule synthesis. jk-sci.com
The catalytic cycle typically begins with a Pd(0) species, which undergoes oxidative addition with the organic halide. libretexts.org The subsequent and often rate-determining step is transmetalation, where the organic group from the organostannane is transferred to the palladium center. wikipedia.org The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. libretexts.org
Brominated heterocycles are excellent substrates for Stille coupling. libretexts.org The reaction can be used to couple aryl, vinyl, or alkyl groups to the heterocyclic core. For the synthesis of structures analogous to this compound, a brominated thiazole would serve as the halide partner, reacting with a suitable organostannane. While organic chlorides are often less reactive, bromides and iodides are preferred electrophiles. libretexts.org The organostannane reagents are notable for being stable to air and moisture, although their toxicity necessitates careful handling. organic-chemistry.orgjk-sci.com
| Catalyst | Substrate 1 (Halide) | Substrate 2 (Stannane) | Key Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | 4,7-dibromobenzo[d] mdpi.comnih.govnih.govthiadiazole | Aryl/Heteroaryl tributylstannanes | Toluene, reflux | Aryl/Heteroaryl-substituted benzothiadiazole | researchgate.net |
| Pd(PPh₃)₄ | 4-bromobenzo[1,2-d:4,5-d′]bis( mdpi.comnih.govnih.govthiadiazole) | Aryl/Heteroaryl tributylstannanes | Toluene, reflux | Aryl/Heteroaryl-substituted benzobisthiadiazole | researchgate.net |
| Pd(OAc)₂/Dabco | Aryl Bromides | Organotin Reagents | DMA, 120 °C | Biaryls | organic-chemistry.org |
| Pd(dba)₂ | Aryl Halides | Organostannane | Ligand (e.g., PPh₃) | Coupled Product | jk-sci.com |
Heck and Sonogashira Coupling Reactions on Bromothiazoles
Beyond Stille coupling, the Heck and Sonogashira reactions provide powerful, palladium-catalyzed methods for the functionalization of bromothiazoles and related heterocycles. researchgate.netrsc.org These reactions are fundamental in forming new carbon-carbon bonds at the site of the bromine atom.
The Sonogashira reaction specifically creates a C(sp²)-C(sp) bond by coupling a vinyl or aryl halide with a terminal alkyne. wikipedia.orglibretexts.org The reaction is distinguished by its use of a dual catalyst system, typically involving a palladium(0) complex and a copper(I) salt co-catalyst (e.g., CuI), in the presence of an amine base. wikipedia.org This dual system allows the reaction to proceed under remarkably mild conditions, often at room temperature. wikipedia.orglibretexts.org The Sonogashira coupling is invaluable for installing alkyne functionalities onto heterocyclic rings, which can then serve as handles for further transformations, such as click chemistry. researchgate.net
The Mizoroki-Heck reaction, commonly known as the Heck reaction, forms a C-C bond by coupling an aryl or vinyl halide with an alkene. nih.gov This process is also palladium-catalyzed and provides a direct method for the arylation or vinylation of alkenes, leading to the formation of substituted olefins. Both reactions have been successfully applied to various brominated heterocycles, demonstrating their utility in elaborating complex molecular scaffolds. researchgate.netresearchgate.net
| Reaction | Bond Formed | Key Reagents | Typical Catalysts | Key Features | Reference |
|---|---|---|---|---|---|
| Sonogashira Coupling | C(sp²)-C(sp) | Terminal Alkyne, Amine Base | Pd(0) complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI) | Mild conditions, dual catalyst system, synthesis of arylalkynes. | wikipedia.orglibretexts.orgresearchgate.net |
| Heck Reaction | C(sp²)-C(sp²) | Alkene, Base | Pd(0) or Pd(II) complex (e.g., Pd(OAc)₂) | Direct olefination of aryl halides. | rsc.orgresearchgate.netnih.gov |
C-N Cross-Coupling Methodologies for Related Thiazole-Containing Structures
The formation of carbon-nitrogen bonds is critical in medicinal chemistry, as nitrogen-containing heterocycles are ubiquitous in pharmaceuticals. Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful strategies for linking amines and amides to aryl or heteroaryl halides. mit.eduacs.org
Significant progress has been made in applying these methods to five-membered heterocyclic bromides, including thiazoles. mit.edu Research has demonstrated that catalyst systems based on palladium and sterically demanding, electron-rich biaryl dialkylphosphine ligands are particularly effective for these challenging transformations. For instance, the Pd/AdBrettPhos catalyst system has been successfully used for the C-N cross-coupling of primary amides with brominated imidazoles, pyrazoles, and thiazoles, providing efficient access to N-arylated products in moderate to excellent yields. mit.edu These methods are often tolerant of various functional groups and can be employed in the late-stage functionalization of complex molecules or to construct key heterocyclic cores in total synthesis. acs.org
| Coupling Partners | Catalyst System | Product | Significance | Reference |
|---|---|---|---|---|
| Primary Amides + Bromoheterocycles (imidazole, pyrazole (B372694), thiazole) | Pd/AdBrettPhos | N-Heteroaryl Amides | First efficient method for these specific couplings. | mit.edu |
| Secondary Amides + Bromoheterocycles | Pd/AdRockPhos | N-Heteroaryl Tertiary Amides | Shows promising results for more substituted products. | mit.edu |
| Unprotected Bromoimidazoles/Bromopyrazoles + Amines | Pd-precatalyst with tBuBrettPhos ligand | Aminoimidazoles and Aminopyrazoles | Enables amination of unprotected N-H heterocycles. | mit.edu |
Sustainable and Environmentally Benign Synthetic Approaches
In recent years, a strong emphasis has been placed on developing greener synthetic methodologies that minimize environmental impact. This focus has led to significant innovations in the synthesis of thiazoles and benzaldehyde derivatives, including the use of biocatalysts, recyclable catalysts, and solvent-free reaction conditions.
Biocatalysis and Application of Recyclable Catalysts in Thiazole Synthesis
The development of sustainable catalysts is a key area of green chemistry. For thiazole synthesis, several eco-friendly and recyclable catalytic systems have been reported, offering mild reaction conditions, reduced reaction times, and high product yields. mdpi.comnih.gov
One promising approach involves the use of biocatalysts derived from chitosan (B1678972), a biodegradable and readily available polymer. nih.govacs.org Modified chitosan hydrogels have been shown to be effective, recyclable basic catalysts for thiazole synthesis, often in conjunction with energy-efficient techniques like ultrasonic irradiation. mdpi.comnih.gov For example, a pyromellitimide benzoyl thiourea (B124793) cross-linked chitosan (PIBTU-CS) hydrogel has been used as a green biocatalyst for the efficient synthesis of novel thiazole derivatives, demonstrating superior yields compared to conventional bases and the ability to be reused multiple times without significant loss of activity. mdpi.com Similarly, nanocomposites such as chitosan-capped calcium oxide (CS-CaO) and magnetic nickel ferrite (B1171679) (NiFe₂O₄) nanoparticles have been employed as robust, heterogeneous catalysts that can be easily separated from the reaction mixture and recycled. nih.govacs.org
| Catalyst | Catalyst Type | Key Advantages | Energy Source | Reference |
|---|---|---|---|---|
| PIBTU-CS Hydrogel | Chitosan-based Biocatalyst | Eco-friendly, reusable, high yields, thermally stable. | Ultrasonic Irradiation | mdpi.com |
| TCsSB Hydrogel | Chitosan Schiff's Base Hydrogel | Greater surface area than chitosan, reusable, mild conditions. | Ultrasonic Irradiation | nih.govacs.org |
| CS-CaO Nanocomposite | Heterogeneous Base Nanocatalyst | Reusable, high yields, fast reaction times. | Conventional Heating | nih.gov |
| NiFe₂O₄ Nanoparticles | Magnetic Nanocatalyst | Recyclable, efficient for one-pot synthesis. | Conventional Heating | acs.org |
Solvent-Free Reaction Conditions for Benzaldehyde Derivative Preparation
Eliminating volatile organic solvents is a primary goal of green chemistry, as solvents constitute a major portion of industrial chemical waste. nih.gov Several solvent-free methods for preparing benzaldehyde derivatives have been developed, relying on alternative energy sources or solid-state reactions.
One notable method is the solvent-free aerobic oxidation of benzyl (B1604629) alcohol derivatives to the corresponding aldehydes. mdpi.com For example, a palladium oxide catalyst supported on ceria nanorods (PdOₓ/CeO₂-NR) has been shown to effectively catalyze this transformation at 100 °C with air as the oxidant. mdpi.com Another innovative approach uses a heterojunction photocatalyst (MX/pCN) to drive the acetalization of various benzaldehydes in the absence of a solvent, using light as the energy source. acs.org
Furthermore, classic reactions like the aldol condensation have been adapted to solvent-free conditions. The synthesis of chalcones, for instance, has been achieved in high yields by simply grinding a benzaldehyde derivative with an acetophenone (B1666503) in the presence of solid sodium hydroxide using a mortar and pestle. acs.org The oxidation of alkylarenes to aldehydes can also be performed under solvent-free conditions using potassium permanganate (B83412) adsorbed on montmorillonite (B579905) K10, with efficiency enhanced by microwave or ultrasonic irradiation. mdma.ch
| Reaction Type | Reagents/Catalyst | Energy Source | Product Type | Reference |
|---|---|---|---|---|
| Aerobic Oxidation | Benzyl Alcohols, PdOₓ/CeO₂-NR | Thermal (100 °C) | Benzaldehydes | mdpi.com |
| Acetalization | Benzaldehydes, Methanol, MX/pCN catalyst | Light (≥ 400 nm) | Benzaldehyde Dimethyl Acetals | acs.org |
| Aldol Condensation | Benzaldehydes, Acetophenones, NaOH (solid) | Mechanical (Grinding) | Chalcones | acs.org |
| Oxidation | Alkylarenes, KMnO₄/Montmorillonite K10 | Microwave/Ultrasound | Benzaldehydes | mdma.ch |
Reactivity and Mechanistic Investigations of 4 5 Bromothiazol 2 Yl Benzaldehyde
Electrophilic and Nucleophilic Characteristics of the Thiazole (B1198619) and Benzaldehyde (B42025) Moieties
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, exhibits distinct electronic properties. nbinno.com Its aromaticity leads to significant pi-electron delocalization. wikipedia.org The electron density distribution in the thiazole ring designates the C5 position as the primary site for electrophilic substitution, while the proton at the C2 position is susceptible to deprotonation by strong bases. wikipedia.org The nitrogen atom in the thiazole ring acts as an electron sink, deactivating the ring towards electrophilic attack, particularly at the C2 position, which becomes more susceptible to nucleophilic attack. ias.ac.inias.ac.in
In contrast, the benzaldehyde moiety is characterized by the electrophilic nature of the carbonyl carbon. The carbon-oxygen double bond is polarized, with the oxygen being more electronegative, rendering the carbon atom an electrophilic center. ncert.nic.in However, the reactivity of the aldehyde in benzaldehyde is attenuated compared to aliphatic aldehydes. This is due to the resonance effect of the benzene (B151609) ring, which delocalizes the positive charge on the carbonyl carbon, thus reducing its electrophilicity. ncert.nic.indoubtnut.comquora.com Consequently, benzaldehyde is less reactive towards nucleophilic addition reactions than propanal. ncert.nic.inquora.com
| Moiety | Primary Reactive Site | Reactivity Type | Governing Factors |
|---|---|---|---|
| Thiazole Ring | C5 | Electrophilic Substitution | Pi-electron density |
| Thiazole Ring | C2 | Nucleophilic Attack/Deprotonation | Electron-withdrawing effect of Nitrogen |
| Benzaldehyde | Carbonyl Carbon | Nucleophilic Addition | Polarization of C=O bond |
| Benzaldehyde | Aromatic Ring | Electrophilic Substitution (deactivated) | Electron-withdrawing nature of aldehyde group |
Reactivity of the Bromine Substituent on the Thiazole Ring
The bromine atom at the C5 position of the thiazole ring is a key functional group that dictates a significant portion of the molecule's reactivity, particularly in metal-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govlibretexts.org The general mechanism for these reactions involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.orgnobelprize.orgfiveable.me
Oxidative Addition: The catalytic cycle typically begins with the oxidative addition of the aryl halide (in this case, the C-Br bond of the thiazole ring) to a low-valent palladium(0) complex. nobelprize.orgfiveable.melibretexts.orgwikipedia.org This step involves the insertion of the palladium atom into the carbon-bromine bond, leading to the formation of a square planar palladium(II) intermediate. libretexts.org This process increases the oxidation state of palladium from 0 to +2. wikipedia.org
Transmetalation: Following oxidative addition, the transmetalation step occurs, where an organometallic nucleophile (such as an organoboron, organotin, or organozinc compound) transfers its organic group to the palladium(II) complex. nobelprize.orgfiveable.melibretexts.org This displaces the halide ion and brings the two organic fragments that are to be coupled onto the same palladium center. nobelprize.org The specific mechanism of transmetalation can vary depending on the nature of the organometallic reagent and any additives present. fiveable.me
Reductive Elimination: The final step of the catalytic cycle is reductive elimination. libretexts.orgwikipedia.org In this step, the two organic groups on the palladium(II) complex are coupled together, forming the new carbon-carbon bond and the desired product. wikipedia.org This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. fiveable.me For reductive elimination to occur, the two groups to be coupled must be in a cis orientation on the palladium center. libretexts.org
| Step | Description | Change in Pd Oxidation State |
|---|---|---|
| Oxidative Addition | Insertion of Pd(0) into the C-Br bond of the bromothiazole. | 0 to +2 |
| Transmetalation | Transfer of an organic group from an organometallic reagent to the Pd(II) center. | No change |
| Reductive Elimination | Formation of the new C-C bond and regeneration of the Pd(0) catalyst. | +2 to 0 |
In molecules containing multiple halogen atoms, the site-selectivity of cross-coupling reactions becomes a critical issue. nih.govescholarship.org Generally, the reactivity of carbon-halogen bonds in palladium-catalyzed reactions follows the trend C-I > C-Br > C-Cl. libretexts.orgnih.gov When identical halogens are present, site-selectivity can be influenced by several factors, including electronic effects, steric hindrance, and the nature of the catalyst and ligands. nih.govnih.gov For polyhalogenated heteroarenes, cross-coupling often occurs preferentially at the halogen position adjacent to a heteroatom due to electronic activation. nih.govwhiterose.ac.uk However, a variety of factors can alter this selectivity. The choice of palladium catalyst, ligands, and reaction conditions can lead to divergent site selectivity, allowing for the targeted functionalization of different positions. nih.govresearchgate.net For instance, the use of bulky ligands can favor reaction at less sterically hindered positions. nih.gov
While aromatic rings are generally nucleophilic, they can undergo nucleophilic aromatic substitution (SNAr) if they are sufficiently electron-deficient. wikipedia.orgchemistrysteps.com This typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group, such as a halide. wikipedia.orgchemistrysteps.comlibretexts.org The mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.org
In the context of 4-(5-Bromothiazol-2-yl)benzaldehyde, the thiazole ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. ias.ac.inias.ac.in This, coupled with the presence of the bromine atom as a potential leaving group, suggests that SNAr reactions at the C5 position are plausible. The electron-withdrawing nature of the 2-benzaldehyde substituent would further activate the ring towards nucleophilic attack.
Mechanistic Pathways of Palladium-Catalyzed Cross-Coupling at the Bromine Position
Reactivity of the Aldehyde Functionality on the Phenyl Ring
The aldehyde group (-CHO) on the phenyl ring is a primary site for nucleophilic addition reactions. fiveable.me The electrophilic carbonyl carbon can be attacked by a wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide, and amines. ncert.nic.infiveable.me These reactions lead to the formation of secondary alcohols, cyanohydrins, and imines, respectively. fiveable.me
However, as previously mentioned, the reactivity of the aldehyde in this compound is moderated by the electronic effects of the aromatic system. The conjugation of the carbonyl group with the benzene ring reduces its electrophilicity. quora.com Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to both steric and electronic factors. ncert.nic.inlibretexts.org Aldehydes have only one bulky substituent attached to the carbonyl carbon, whereas ketones have two, leading to less steric hindrance for the approaching nucleophile. ncert.nic.in Electronically, the two alkyl groups in ketones are electron-donating, which reduces the partial positive charge on the carbonyl carbon more effectively than the single substituent in an aldehyde. libretexts.org
Condensation Reactions for Schiff Base Formation with Amines and Hydrazines
The aldehyde group of this compound is highly susceptible to condensation reactions with primary amines and hydrazines, leading to the formation of Schiff bases (imines) and hydrazones, respectively. These reactions are fundamental in organic synthesis and are characterized by the formation of a carbon-nitrogen double bond.
A variety of amines, including aliphatic and aromatic amines, can be used to generate a diverse library of Schiff bases. beilstein-journals.org Similarly, reaction with hydrazine and its derivatives (e.g., phenylhydrazine) yields the corresponding hydrazones. These reactions are often carried out by refluxing the reactants in a suitable solvent, such as ethanol or methanol, sometimes with the addition of a catalytic amount of acid like glacial acetic acid. youtube.com
While the general reactivity is well-established for aromatic aldehydes, specific kinetic and mechanistic data for this compound are not extensively detailed in the available literature. However, its reactivity is expected to be analogous to other heterocyclic and aromatic aldehydes.
Table 1: Generalized Condensation Reactions for Schiff Base Formation
| Reactant A | Reactant B | Product Type | General Conditions |
| This compound | Primary Amine (R-NH₂) | Schiff Base | Ethanol/Methanol, Reflux, cat. Acetic Acid |
| This compound | Hydrazine (H₂N-NH₂) | Hydrazone | Ethanol/Methanol, Reflux |
| This compound | Substituted Hydrazine (R-NH-NH₂) | Substituted Hydrazone | Ethanol/Methanol, Reflux |
Carbon-Carbon Bond Forming Reactions Involving the Aldehyde Group
The aldehyde functionality of this compound serves as a key electrophilic center for various carbon-carbon bond-forming reactions, enabling the extension of the molecule's carbon framework.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, diethyl malonate, or ethyl acetoacetate), typically catalyzed by a weak base like piperidine or ammonia. biomedres.usorganic-chemistry.org The reaction proceeds via a nucleophilic addition of the carbanion (generated from the active methylene compound) to the aldehyde, followed by dehydration to yield an α,β-unsaturated product. biomedres.us The Doebner modification utilizes pyridine as a catalyst and solvent, which can also promote subsequent decarboxylation if a carboxylic acid is present in the active methylene compound. mdpi.com
Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde into an alkene. wikipedia.org It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium salt and a strong base. youtube.com The reaction proceeds through a betaine or oxaphosphetane intermediate, leading to the formation of an alkene and a stable triphenylphosphine oxide byproduct. youtube.com The stereochemistry of the resulting alkene (E or Z) is influenced by the nature of the substituents on the ylide. youtube.com
Henry Reaction (Nitroaldol Reaction): This is the base-catalyzed reaction between the aldehyde and a nitroalkane. chemtube3d.comwikipedia.org The α-carbon of the nitroalkane is deprotonated by a base to form a nucleophilic nitronate anion, which then attacks the aldehyde's carbonyl carbon. chemtube3d.com The product is a β-nitro alcohol, which is a versatile synthetic intermediate that can be further transformed into other functional groups. chemtube3d.com
Aldol (B89426) Condensation: In a crossed or mixed aldol condensation, this compound, which lacks α-hydrogens, can act as the electrophilic partner for an enolizable aldehyde or ketone. nih.gov The reaction, catalyzed by acid or base, involves the nucleophilic attack of an enolate ion on the aldehyde group to form a β-hydroxy carbonyl compound. researchgate.net Under heating or stronger reaction conditions, this aldol addition product can readily undergo dehydration to form a conjugated α,β-unsaturated ketone or aldehyde. nih.gov
Grignard Reaction: The addition of organometallic reagents, such as Grignard reagents (R-MgX), to the aldehyde group results in the formation of a secondary alcohol. nih.gov The nucleophilic alkyl or aryl group from the Grignard reagent attacks the carbonyl carbon, and subsequent acidic workup protonates the resulting alkoxide to yield the alcohol product. nih.gov
Table 2: Overview of Carbon-Carbon Bond Forming Reactions
| Reaction Name | Reactant Type | Key Reagents/Catalysts | Product Type |
| Knoevenagel Condensation | Active Methylene Compound | Weak Base (e.g., Piperidine) | α,β-Unsaturated Compound |
| Wittig Reaction | Phosphorus Ylide | Strong Base (for ylide generation) | Alkene |
| Henry Reaction | Nitroalkane | Base | β-Nitro Alcohol |
| Aldol Condensation | Enolizable Aldehyde/Ketone | Acid or Base | β-Hydroxy Carbonyl / α,β-Unsaturated Carbonyl |
| Grignard Reaction | Grignard Reagent (R-MgX) | — (followed by acidic workup) | Secondary Alcohol |
Reductive and Oxidative Transformations of the Aldehyde Moiety
The aldehyde group in this compound can undergo both reduction to an alcohol and oxidation to a carboxylic acid, demonstrating its versatile redox chemistry.
Reduction: The aldehyde can be readily reduced to the corresponding primary alcohol, [4-(5-bromothiazol-2-yl)phenyl]methanol. This transformation is commonly achieved using hydride-based reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). biomedres.us Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source is also an effective method.
Oxidation: Oxidation of the aldehyde group yields 4-(5-bromothiazol-2-yl)benzoic acid. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or milder reagents like silver oxide (Tollens' reagent). The choice of oxidant depends on the presence of other sensitive functional groups in the molecule.
Reductive Amination: This powerful reaction converts the aldehyde into an amine in a one-pot process. The aldehyde first reacts with an amine to form an imine intermediate in situ, which is then reduced without being isolated. youtube.com Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often used because they selectively reduce the protonated imine (iminium ion) faster than the starting aldehyde. beilstein-journals.orgyoutube.com
Cannizzaro Reaction: As an aromatic aldehyde lacking α-hydrogens, this compound is expected to undergo the Cannizzaro reaction under strongly basic conditions. wikipedia.org This disproportionation reaction involves two molecules of the aldehyde reacting in the presence of a concentrated base (e.g., NaOH) to produce one molecule of the corresponding primary alcohol and one molecule of the corresponding carboxylic acid salt. wikipedia.orgorganic-chemistry.org
Table 3: Summary of Reductive and Oxidative Transformations
| Transformation | Reagent(s) | Product Functional Group |
| Reduction | NaBH₄, LiAlH₄, H₂/Pd-C | Primary Alcohol |
| Oxidation | KMnO₄, Jones Reagent, Ag₂O | Carboxylic Acid |
| Reductive Amination | Amine (R-NH₂), NaBH₃CN or NaBH(OAc)₃ | Secondary Amine |
| Cannizzaro Reaction | Concentrated NaOH or KOH | Primary Alcohol and Carboxylic Acid Salt |
Studies on Intermolecular and Intramolecular Cyclization Reactions
The aldehyde group of this compound is a crucial component in various multicomponent reactions that lead to the formation of complex heterocyclic structures through intermolecular cyclization.
Hantzsch Pyridine Synthesis: This is a classic multicomponent reaction that can utilize an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source such as ammonia or ammonium acetate. chemtube3d.comwikipedia.org The reaction proceeds through a series of condensations and cyclizations to form a 1,4-dihydropyridine derivative, which can then be oxidized to the corresponding aromatic pyridine ring. organic-chemistry.org
Biginelli Reaction: The Biginelli reaction is another important three-component condensation used to synthesize 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs. wikipedia.org It involves the acid-catalyzed reaction of an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea or thiourea (B124793). taylorandfrancis.com The resulting dihydropyrimidinone scaffold is of significant interest in medicinal chemistry. nih.gov
Gewald Aminothiophene Synthesis: This reaction involves the condensation of an aldehyde or ketone, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.org The process begins with a Knoevenagel condensation between the aldehyde and the α-cyanoester, followed by the addition of sulfur and subsequent cyclization to yield a highly substituted 2-aminothiophene. organic-chemistry.org
While these intermolecular reactions showcase the utility of the aldehyde in constructing new rings, intramolecular cyclizations would typically require prior modification of the this compound molecule. For instance, conversion of the aldehyde to a suitable derivative could position a nucleophilic group to react with another part of the molecule, such as the thiazole or phenyl ring, to form fused heterocyclic systems. However, specific studies detailing such intramolecular cyclizations originating directly from this aldehyde are not prominent in the surveyed literature.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, and 2D Techniques)
¹H NMR Spectroscopy: The proton NMR spectrum of 4-(5-Bromothiazol-2-yl)benzaldehyde exhibits characteristic signals that correspond to the distinct chemical environments of the protons in the molecule. The aldehydic proton typically appears as a singlet at approximately 9.97 ppm. The aromatic protons on the benzaldehyde (B42025) ring system appear as a set of multiplets or distinct doublets in the range of 7.16 to 7.98 ppm. rsc.org The thiazole (B1198619) proton signal is also observed in the aromatic region.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further confirmation of the carbon skeleton. The aldehydic carbonyl carbon gives a characteristic signal in the downfield region, around 190.5 ppm. rsc.org The carbon atoms of the phenyl ring and the thiazole ring resonate at distinct chemical shifts, providing a complete carbon map of the molecule.
2D NMR Techniques: Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can be employed to definitively assign the proton and carbon signals and to confirm the connectivity between adjacent protons and their directly attached carbons, respectively.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aldehydic CH | 9.97 (s, 1H) rsc.org | 190.5 rsc.org |
| Aromatic CH | 7.98 – 7.85 (m, 2H) rsc.org | 132.8 (d, J = 9.5 Hz) rsc.org |
| Aromatic CH | 7.26 – 7.16 (m, 2H) rsc.org | 132.2 (d, J = 9.7 Hz) rsc.org |
| Thiazole CH | Not explicitly stated | Not explicitly stated |
| Thiazole C-Br | Not explicitly stated | Not explicitly stated |
| Thiazole C-N | Not explicitly stated | 166.5 (d, J = 256.7 Hz) rsc.org |
Note: The data presented is based on reported literature values and may vary slightly depending on the solvent and experimental conditions.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight of this compound and confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula.
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio). Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.
HRMS analysis would provide a measured mass that is very close to the calculated theoretical mass of C₁₀H₆BrNOS, further solidifying the identity of the compound.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
Key characteristic absorption bands for this compound include:
C=O Stretch: A strong absorption band in the region of 1700-1730 cm⁻¹, characteristic of the aldehyde carbonyl group. docbrown.info
C-H Stretch (Aromatic): Absorption bands typically appear above 3000 cm⁻¹. docbrown.info
C-H Stretch (Aldehydic): Two weak bands are often observed in the range of 2700-2900 cm⁻¹. docbrown.info
C=C Stretch (Aromatic): Medium to weak absorption bands in the 1450-1600 cm⁻¹ region. docbrown.info
C-Br Stretch: This bond vibration typically appears in the fingerprint region of the spectrum, at lower wavenumbers.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aldehyde C=O | Stretch | 1700-1730 docbrown.info |
| Aromatic C-H | Stretch | > 3000 docbrown.info |
| Aldehydic C-H | Stretch | 2700-2900 docbrown.info |
| Aromatic C=C | Stretch | 1450-1600 docbrown.info |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromism Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic rings and the carbonyl group.
Solvatochromism , the change in the position of UV-Vis absorption bands with a change in solvent polarity, can offer insights into the nature of the electronic ground and excited states of the molecule. nih.gov A significant solvatochromic shift would indicate a substantial change in the dipole moment of the molecule upon electronic excitation, which is common for push-pull systems. mdpi.com While specific solvatochromism studies on this exact compound are not widely reported, related structures often exhibit such properties. mdpi.comresearchgate.net
X-ray Crystallography for Definitive Solid-State Structural Determination
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and intermolecular interactions.
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and sulfur) in the compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula, C₁₀H₆BrNOS. A close agreement between the found and calculated values serves as a fundamental confirmation of the compound's purity and elemental composition.
Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Advanced chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of the final product. A single, sharp peak in the chromatogram is indicative of a high-purity sample. Different detector types, such as UV-Vis, can be used for detection.
Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), can be used to analyze the volatility and purity of the compound and to identify any volatile impurities. nist.gov
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product spot. It is also used to determine the appropriate solvent system for column chromatography purification.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure (electron density) of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties that govern a molecule's behavior. For a molecule like 4-(5-Bromothiazol-2-yl)benzaldehyde, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can provide profound insights into its stability and reactivity. nih.gov
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps, Orbital Energies)
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting the reactivity of molecules. nih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.
The energy of the HOMO is related to the molecule's ionization potential, indicating its tendency to donate electrons, while the LUMO energy relates to its electron affinity. biomedres.us The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. biomedres.us Conversely, a small gap indicates a molecule is more reactive and can be easily polarized.
For this compound, the electron-withdrawing nature of the bromine atom and the aldehyde group, combined with the π-conjugated system of the thiazole (B1198619) and benzene (B151609) rings, would significantly influence the energies of the frontier orbitals. In computational studies of analogous aromatic aldehydes, the HOMO is often distributed across the π-system of the rings, while the LUMO can be localized on the aldehyde group, which acts as an electrophilic center. nih.gov
Table 1: Illustrative Frontier Orbital Energies and Energy Gap for a Related Benzaldehyde (B42025) Derivative (Note: Data is conceptual and based on typical values for similar aromatic aldehydes)
| Parameter | Energy (eV) |
| EHOMO | -6.5 |
| ELUMO | -2.1 |
| HOMO-LUMO Gap (ΔE) | 4.4 |
Prediction of Spectroscopic Properties (NMR, UV-Vis)
Computational methods are invaluable for predicting and interpreting spectroscopic data.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to the absorption maxima (λmax) observed in a UV-Vis spectrum. mdpi.com For this compound, the π-π* and n-π* transitions are expected. The extended conjugation between the benzaldehyde and thiazole rings would likely result in absorptions in the UV region. TD-DFT calculations can predict the λmax values and the oscillator strengths (f) of these transitions, helping to assign the bands in an experimental spectrum. dntb.gov.ua
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within DFT, is highly effective for predicting the 1H and 13C NMR chemical shifts. researchgate.net These calculations provide theoretical spectra that can be compared with experimental data to confirm the molecular structure. The predicted chemical shifts for the protons and carbons in this compound would be influenced by the electronegativity of the bromine, nitrogen, and oxygen atoms, as well as the aromatic ring currents. researchgate.net
Table 2: Predicted Spectroscopic Data (Conceptual) (Note: This table is illustrative of typical computational outputs for similar molecules)
| Spectroscopy | Parameter | Predicted Value |
| UV-Vis (TD-DFT) | λmax (π-π*) | ~310 nm |
| Oscillator Strength (f) | ~0.6 | |
| 1H NMR (GIAO) | Aldehyde Proton (CHO) | ~9.9 ppm |
| Thiazole Proton (C4-H) | ~7.8 ppm | |
| 13C NMR (GIAO) | Aldehyde Carbon (CHO) | ~191 ppm |
| Thiazole Carbon (C2) | ~168 ppm | |
| Thiazole Carbon (C5-Br) | ~115 ppm |
Quantum Chemical Descriptors and Structure-Reactivity Relationship (SRR) Studies
From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the structure-reactivity relationships (SRR). biomedres.usmdpi.com These descriptors help in understanding the chemical behavior of the molecule.
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.
Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. Hard molecules have a large HOMO-LUMO gap. researchgate.net
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the capacity of a molecule to receive electrons.
Electrophilicity Index (ω): This index quantifies the energy lowering of a molecule when it is saturated with electrons from the environment. It is calculated as ω = μ²/2η (where μ = -χ is the chemical potential). A high electrophilicity index characterizes a good electrophile.
For this compound, the presence of the aldehyde group suggests it would possess a significant electrophilicity index, making it susceptible to nucleophilic attack at the carbonyl carbon.
Table 3: Calculated Quantum Chemical Descriptors (Conceptual) (Note: Values are illustrative, derived from the conceptual energies in Table 1)
| Descriptor | Formula | Conceptual Value (eV) |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.3 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.2 |
| Chemical Softness (S) | 1/η | 0.45 |
| Electrophilicity Index (ω) | μ²/2η | 4.19 |
Molecular Docking and Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. semanticscholar.org This method is crucial in drug discovery for identifying potential drug candidates. Thiazole-containing compounds are known to inhibit a wide range of biological targets, including protein kinases, microbial enzymes, and receptors. biointerfaceresearch.comnih.gov
A molecular docking study of this compound would involve:
Obtaining the 3D crystal structure of a target protein from a database like the Protein Data Bank (PDB). Potential targets could include Epidermal Growth Factor Receptor (EGFR) or microbial enzymes like dihydroorotase, based on the known activities of similar thiazole derivatives. semanticscholar.orgnih.gov
Docking the optimized 3D structure of the ligand into the active site of the protein using software like AutoDock or GLIDE. semanticscholar.orgbiointerfaceresearch.com
Analyzing the results, which include the binding affinity (or docking score) in kcal/mol and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the amino acid residues of the protein.
For this compound, the aldehyde oxygen and thiazole nitrogen could act as hydrogen bond acceptors, while the aromatic rings could participate in hydrophobic and π-stacking interactions within a protein's binding pocket. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Thiazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For a set of thiazole derivatives, a QSAR model could be developed to predict their activity as, for example, antimicrobial or anticancer agents. jmaterenvironsci.comresearchgate.net
The process involves:
Compiling a dataset of thiazole derivatives with experimentally measured biological activity (e.g., IC50 values).
Calculating a wide range of molecular descriptors (e.g., topological, electronic, steric) for each compound.
Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation that correlates a subset of the descriptors with the observed activity. jmaterenvironsci.com
A QSAR model for thiazole derivatives might reveal that descriptors related to hydrophobicity (LogP), molecular size, and electronic properties (like the energy of the LUMO or specific atomic charges) are critical for their biological function. nih.gov Although no specific QSAR study including this compound has been identified, its calculated descriptors could be used to predict its activity using an existing, validated QSAR model for a relevant biological target.
Computational Analysis of Reaction Pathways and Transition States
DFT calculations are also used to map out the potential energy surface of a chemical reaction, allowing for the detailed study of reaction mechanisms. This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states (TS) that connect them. The energy of the transition state determines the activation energy of the reaction, which governs the reaction rate. researchgate.net
For this compound, computational analysis could be applied to understand various reactions, such as:
Nucleophilic addition to the aldehyde: Modeling the attack of a nucleophile on the carbonyl carbon to form a tetrahedral intermediate.
Suzuki coupling at the bromine position: Investigating the mechanism of palladium-catalyzed cross-coupling reactions to replace the bromine atom with another functional group, a common strategy in synthetic chemistry. mdpi.com
Formation of Schiff bases (imines): Studying the condensation reaction between the aldehyde group and a primary amine.
By calculating the energies of all species along the reaction coordinate, a preferred reaction pathway can be determined. Analysis of the transition state geometry provides insight into the key bond-forming and bond-breaking events during the reaction. montclair.edu
Applications in Advanced Organic Synthesis and Material Science
Role of 4-(5-Bromothiazol-2-yl)benzaldehyde as a Versatile Synthetic Intermediate
This compound serves as a bifunctional intermediate, where both the aldehyde and the bromo-thiazole moieties can undergo a variety of chemical transformations. The aldehyde group is a classic functional handle for reactions such as Wittig, Horner-Wadsworth-Emmons, and condensation reactions, allowing for the extension of the molecule's carbon framework. It can also be readily oxidized to a carboxylic acid or reduced to an alcohol, providing further avenues for derivatization.
Simultaneously, the bromine atom on the thiazole (B1198619) ring is amenable to a host of cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings. This enables the introduction of a wide array of substituents at the 5-position of the thiazole ring, including aryl, heteroaryl, alkyl, and alkynyl groups. The ability to perform these transformations selectively allows for the construction of a diverse library of compounds from a single, readily accessible precursor.
The interplay between the reactivity of the aldehyde and the C-Br bond is crucial. For instance, the aldehyde can be protected while a cross-coupling reaction is performed on the thiazole ring, and then deprotected for subsequent modifications. This orthogonality in reactivity is a key feature that underscores its versatility as a synthetic intermediate.
Development of Complex Heterocyclic Systems Utilizing the Compound as a Scaffold
The structural framework of this compound is an ideal starting point for the synthesis of more elaborate heterocyclic systems. The inherent reactivity of its functional groups allows for annulation and cyclization strategies to build fused and multi-heterocyclic structures.
While direct evidence for the use of this compound in accessing polythiazole architectures is not extensively documented in the provided search results, the synthesis of various polythiazolyl derivatives from related bromoacyl compounds and thiocarboxamides highlights the potential of this approach. researchgate.net The principles of Hantzsch thiazole synthesis, a cornerstone in thiazole chemistry, can be extended to create repeating thiazole units. researchgate.net For instance, the aldehyde functionality of this compound could be transformed into a reactive ketone, which could then undergo condensation with a thiourea (B124793) derivative to form a new thiazole ring, thereby elongating the polythiazole chain. The bromine atom provides a site for further coupling reactions to link multiple thiazole-containing fragments.
The synthesis of hybrid molecules containing a thiazole ring linked to other heterocyclic systems is a prominent application of thiazole-based building blocks. nih.govmdpi.com The aldehyde group of this compound is a key reactive site for constructing these hybrids. For example, it can undergo condensation reactions with compounds containing active methylene (B1212753) groups adjacent to another heterocycle, leading to the formation of a new, larger heterocyclic system incorporating the initial thiazole unit.
Several synthetic strategies can be envisioned:
Knoevenagel Condensation: Reaction with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate, which can be precursors to pyran, pyridine, or other heterocyclic rings.
Gewald Reaction: A multi-component reaction involving the aldehyde, an active methylene nitrile, and elemental sulfur to construct a thiophene (B33073) ring.
Reaction with Hydrazines/Hydroxylamines: Condensation with substituted hydrazines or hydroxylamine (B1172632) can lead to the formation of pyrazole (B372694) or isoxazole (B147169) rings, respectively.
The bromine atom on the thiazole ring further expands the possibilities for creating hybrid structures through cross-coupling reactions, allowing the direct linkage of the thiazole to other pre-formed heterocyclic rings.
Precursor for Fluorescent and Optoelectronic Materials
Thiazole-containing compounds are known to exhibit interesting photophysical properties, and this compound serves as a valuable precursor for the development of novel fluorescent and optoelectronic materials. nih.gov The extended π-conjugated system that can be created by derivatizing both the aldehyde and the bromo-thiazole moieties is key to tuning the electronic and optical properties of the resulting molecules.
For instance, the aldehyde group can be used to introduce electron-donating or electron-withdrawing groups through condensation or Wittig-type reactions. This modification of the molecular dipole and the extent of intramolecular charge transfer (ICT) can significantly impact the fluorescence quantum yield and emission wavelength.
The bromine atom allows for the introduction of various aromatic and heteroaromatic groups via cross-coupling reactions. This can extend the conjugation length of the molecule, leading to red-shifted absorption and emission spectra. The combination of these modifications allows for the fine-tuning of the material's properties for specific applications, such as in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. For example, the synthesis of 4,7-bis(5-bromothiophen-2-yl)benzo[c] nih.govresearchgate.netscielo.brthiadiazole, a monomer used in photovoltaic devices, highlights the importance of bromo-substituted heterocycles in this field. ossila.comchemicalbook.com
Design and Synthesis of Chiral Auxiliaries or Ligands Based on the Scaffold
The rigid and planar nature of the thiazole ring makes the this compound scaffold an attractive platform for the design of chiral auxiliaries and ligands for asymmetric catalysis. While direct examples using this specific compound are not prevalent in the provided search results, the general principles of ligand design can be applied.
The synthesis of chiral ligands would typically involve the introduction of a chiral moiety, often through the aldehyde group. For example, condensation of the aldehyde with a chiral amine or alcohol would yield a chiral imine or acetal, respectively. Alternatively, the aldehyde could be reduced to an alcohol, which could then be used to form a chiral ether or ester.
The bromine atom on the thiazole ring provides a handle for introducing another point of chirality or a coordinating group. For instance, a Suzuki coupling with a chiral boronic acid derivative could be employed. The resulting chiral bidentate or tridentate ligands, featuring both the thiazole nitrogen and another heteroatom for metal coordination, could find applications in a variety of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The development of chiral thiazoline (B8809763) and thiazole building blocks for the synthesis of peptide-derived natural products underscores the importance of chirality in this class of heterocycles. researchgate.net
Medicinal Chemistry Research Applications and Design Principles
Rational Design of Multi-Targeted Agents Based on Thiazole (B1198619) Scaffolds
The development of agents that can modulate multiple biological targets simultaneously is a leading strategy in drug discovery, particularly for complex diseases like cancer. nih.govnih.gov The thiazole scaffold is exceptionally well-suited for this purpose, acting as a versatile framework for constructing multi-targeted inhibitors. frontiersin.orgnih.gov
Researchers have successfully designed and synthesized novel series of thiazole-based derivatives intended to act as dual inhibitors. For instance, compounds have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are crucial tyrosine kinases involved in carcinogenesis. frontiersin.orgnih.gov The rationale behind this approach is that simultaneously blocking multiple signaling pathways can lead to enhanced therapeutic efficacy and potentially overcome drug resistance mechanisms. ekb.eg
Another example of rational design involves creating dual inhibitors of bacterial enzymes, such as DNA gyrase and topoisomerase IV. nih.gov By modifying a benzothiazole (B30560) scaffold, researchers have developed compounds with balanced, equipotent inhibition of both targets, interacting with evolutionary conserved amino acids in the ATP-binding pockets of the proteins. nih.gov This multi-target approach is a promising strategy for developing new antibiotics with a reduced likelihood of resistance evolution. nih.gov The inherent chemical tractability of scaffolds like 4-(5-Bromothiazol-2-yl)benzaldehyde facilitates the systematic modifications needed to achieve balanced activity against multiple targets.
Molecular Mechanisms of Enzyme and Receptor Modulation
The this compound framework is integral to creating molecules that can specifically interact with and modulate the activity of various enzymes and receptors critical in disease pathways.
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. mdpi.comnih.gov Consequently, inhibiting VEGFR-2 is a major goal in anticancer drug development. mdpi.comresearchgate.net Thiazole derivatives have emerged as potent VEGFR-2 inhibitors. mdpi.com For example, a series of thiazole-based analogs were synthesized and evaluated for their cytotoxic potency and inhibitory activity towards VEGFR-2. mdpi.comresearchgate.net One notable compound exhibited significant VEGFR-2 inhibitory activity, induced cell cycle arrest at the G1 and G2/M phases, and promoted apoptosis in breast cancer cell lines. mdpi.com The design strategy often involves linking the thiazole ring to other aromatic systems to optimize binding within the kinase domain of the receptor. mdpi.comnih.gov
| Compound | Description | IC₅₀ (VEGFR-2) | Reference |
|---|---|---|---|
| Compound 4d (thiazole-based analog) | Exhibited good inhibitory activity against VEGFR-2 and cytotoxic potency against MDA-MB-231 breast cancer cell line. | Not specified, but showed strong percentage inhibition. | mdpi.com |
| Compound 10d (thiazolyl-pyrazoline) | A 3,4-dimethoxy substituted amide-bearing hybrid identified as the most potent VEGFR-2 inhibitor in its series. | 43.0 ± 2.4 nM | tandfonline.com |
| Compound 10b (thiazolyl-pyrazoline) | An ester-bearing hybrid with potent dual EGFR/VEGFR-2 inhibitory activity. | 78.4 ± 1.5 nM | tandfonline.com |
| Compound 6d (thiazolyl-coumarin) | Showed higher anticancer activity against MCF-7 cell line than the reference drug Sorafenib. | 10.5 ± 0.71 µM (cytotoxicity) | nih.gov |
| Compound 6b (thiazolyl-coumarin) | Exhibited significant anticancer activity against MCF-7 cell line. | 11.2 ± 0.80 µM (cytotoxicity) | nih.gov |
Acetylcholinesterase (AChE) Inhibition: Inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a primary therapeutic strategy for managing symptoms of Alzheimer's disease. acs.orgnih.gov Thiazole-based compounds have been extensively investigated as AChE inhibitors. acs.orgnih.govtandfonline.commdpi.com Molecular docking and experimental studies have guided the design of potent thiazoloindazole-based derivatives, with some exhibiting IC₅₀ values in the nanomolar range, outperforming the well-known drug donepezil. acs.orgnih.gov Structure-activity relationship (SAR) analyses indicate that specific substitutions on the associated phenyl rings are crucial for achieving high inhibitory potency. nih.govmdpi.com
| Compound | Description | IC₅₀ (AChE) | Reference |
|---|---|---|---|
| Tl45b (thiazoloindazole-based) | Derivative with a bis(trifluoromethyl)phenyl-triazolyl group, showing superior performance. | 0.071 ± 0.014 µM | acs.orgnih.gov |
| Compound 2i (thiazolylhydrazone) | Identified as the most active agent in its series, with activity similar to donepezil. | 0.028 ± 0.001 µM | mdpi.com |
| Compound 2g (thiazolylhydrazone) | A potent inhibitor from a series of new thiazolylhydrazone derivatives. | 0.031 ± 0.001 µM | mdpi.com |
| Compound 2e (thiazolylhydrazone) | Showed significant AChE inhibitory activity. | 0.040 ± 0.001 µM | mdpi.com |
| Compound 116 (thiazole analog) | Found to be the most potent in its series for inhibiting both AChE and BuChE. | 1.59 ± 0.01 µM | nih.gov |
Estrogen Receptor (ER) Ligand Design: Estrogen receptors (ERα and ERβ) are key targets in the treatment of hormone-dependent cancers, such as breast cancer. nih.govmdpi.com The thiazole core has been successfully incorporated into the design of selective estrogen receptor modulators (SERMs). nih.gov For instance, novel benzo[d]imidazo[2,1-b]thiazole derivatives were designed as SERMs, and their anticancer potential was evaluated. nih.gov Structure-activity relationship studies have shown that specific structural features, such as an aminoethoxy side chain, are essential for inhibiting the estrogen receptor. nih.gov Furthermore, indole-thiazole hybrids have been identified as agonists for the G protein-coupled estrogen receptor (GPER), inhibiting breast cancer cell proliferation. nih.gov
H1-Histamine Receptor Ligand Design: The H1-histamine receptor is a well-known target for drugs treating allergic reactions. The thiazole scaffold has been used to develop a range of H1 receptor ligands with diverse pharmacological profiles. nih.govnih.gov A series of 2-substituted thiazol-4-ylethanamines were synthesized and tested for their H1-receptor activities. nih.gov Interestingly, the nature of the substituent at the 2-position of the thiazole ring determined whether the compound acted as an agonist or an antagonist. nih.gov Compounds with a 2-phenyl substitution showed weak H1-agonistic activity, whereas replacing the phenyl with a benzyl (B1604629) group resulted in weak H1-antagonistic activity. nih.gov Further modifications, such as replacing the phenylamino (B1219803) group with benzhydryl groups found in classic antihistamines, led to improved H1-antagonistic activity. nih.gov
Exploration of Structural Modifications for Enhanced Biological Activity
The biological activity of compounds derived from this compound can be finely tuned through strategic structural modifications on its core moieties.
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. nih.govresearchgate.net For thiazole-based agents, substitutions on both the thiazole ring and the attached benzaldehyde (B42025) (or a resulting phenyl group) significantly influence biological efficacy.
The bromine atom at the 5-position of the thiazole ring in the parent compound is a key feature. Halogen substitutions are known to modulate pharmacokinetic properties and can participate in halogen bonding, potentially enhancing binding affinity to target proteins. nih.gov In one study, a "halogen dance" reaction was used to migrate a bromo substituent from position 5 to 4 on the thiazole ring, creating a precursor for further coupling reactions to generate diverse analogs. nih.gov
On the benzaldehyde moiety (often converted to a substituted phenyl ring in final derivatives), the type and position of substituents are critical. For AChE inhibitors, derivatives containing a bis(trifluoromethyl)phenyl group showed the most promising activity. nih.gov In VEGFR-2 inhibitors, the addition of methoxy (B1213986) groups to the phenyl ring can enhance activity. tandfonline.com For CK2 protein kinase inhibitors, introducing a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent inhibition while significantly increasing antiproliferative activity. nih.gov These examples underscore the principle that systematic variation of substituents is a powerful tool for enhancing the potency and selectivity of thiazole-based drug candidates. nih.gov
Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is an innovative strategy to develop compounds with enhanced or multi-target activities. ekb.egnih.govacs.org The thiazole scaffold is an excellent platform for such hybridization.
Pyrazole (B372694) Hybrids: The combination of thiazole and pyrazole moieties has yielded hybrid compounds with a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. nih.govekb.eg These hybrids can interact with multiple molecular targets, making them attractive candidates for drug development. nih.govacs.org For example, novel thiazolyl-pyrazolines were discovered to be potent dual inhibitors of EGFR and VEGFR-2, displaying significant antitumor activity. tandfonline.com The design of these hybrids often leverages the known biological importance of both the thiazole and pyrazole rings to create synergistic effects. ekb.eg
Quinoline (B57606) Hybrids: The quinoline ring system is another pharmacophore frequently used in drug synthesis, known for its antimicrobial and anticancer properties. nih.govresearchgate.netacs.org Hybrid molecules incorporating both thiazole and quinoline moieties have been synthesized and shown to possess potent antibacterial and antifungal activities. nih.govrsc.org In some cases, these hybrids demonstrated potency that was multiples of that of standard reference drugs like amphotericin B and gentamycin. nih.gov Other quinazoline-thiazole hybrids have been developed as anti-angiogenic agents by targeting VEGFR-2, with molecular dynamics studies confirming stable binding to the kinase domain. nih.gov This strategy of combining established pharmacophores continues to be a fruitful avenue for discovering novel therapeutic agents. nih.gov
Investigation of Cellular Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Arrest)
The thiazole moiety is a cornerstone in the development of novel anticancer agents, with research frequently demonstrating that thiazole derivatives can exert their cytotoxic effects through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest). While direct studies on this compound are limited, the broader class of thiazole-containing compounds has been extensively studied to elucidate these mechanisms.
Apoptosis Induction:
Thiazole derivatives have been shown to trigger apoptosis in cancer cells through multiple pathways. These compounds can initiate both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic cascades.
One study on novel 2-amino-5-benzylthiazole derivatives demonstrated their ability to induce apoptosis in human leukemia cells. ukrbiochemjournal.orgresearchgate.net The mechanism involved the cleavage of Poly(ADP-ribose) polymerase 1 (PARP1) and caspase-3, which are key executioner proteins in the apoptotic process. ukrbiochemjournal.org Furthermore, these derivatives were found to modulate the balance of pro- and anti-apoptotic proteins, causing an increase in the levels of the pro-apoptotic Bim protein and the mitochondrion-specific endonuclease G (EndoG), while simultaneously decreasing the levels of the anti-apoptotic Bcl-2 protein. ukrbiochemjournal.org This shift disrupts mitochondrial integrity and commits the cell to apoptosis.
Similarly, other research has highlighted that different thiazole structures, such as 5-ene-2-arylaminothiazol-4(5H)-ones and novel benzothiazole derivatives, induce apoptosis in breast and colorectal cancer cells, respectively. nih.govmdpi.com These compounds were shown to reduce the mitochondrial membrane potential, a key event in the intrinsic pathway, and activate a range of caspases including caspase-7, -8, -9, and -10. mdpi.com The activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-7) underscores the comprehensive activation of the apoptotic machinery. nih.govmdpi.com
Cell Cycle Arrest:
In addition to inducing apoptosis, thiazole derivatives are known to interfere with the cell cycle, preventing cancer cells from proliferating. The compound 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) was found to cause an accumulation of cells in the G1 and S phases of the cell cycle, coupled with a decrease in the G2/M phase population in MCF-7 breast cancer cells. nih.gov This arrest is often a response to cellular stress, such as the DNA damage that can be induced by these compounds. nih.gov
Other studies have shown that different thiazole-related structures, like benzisothiazolones, can arrest the cell cycle at the G2/M checkpoint in HeLa cells. rsc.org This phase of the cell cycle is a critical control point that ensures DNA is properly replicated before cell division occurs. By arresting the cycle here, these compounds prevent the propagation of potentially damaged cells. Genistein, a natural compound, has also been shown to induce G2/M arrest by down-regulating key regulatory proteins like cyclin A and cyclin B1. mdpi.com
The collective findings from studies on various thiazole derivatives suggest that a compound like this compound could potentially exhibit similar mechanisms of action, making it a candidate for further investigation as an anticancer agent.
| Thiazole Derivative Class | Cancer Cell Line(s) | Observed Cellular Mechanism | Key Molecular Events | Reference |
|---|---|---|---|---|
| 2-Amino-5-benzylthiazoles | Human Leukemia (HL-60, K562) | Apoptosis Induction | PARP1 & Caspase-3 cleavage, ↑Bim, ↑EndoG, ↓Bcl-2 | ukrbiochemjournal.orgresearchgate.net |
| 5-Ene-2-arylaminothiazol-4(5H)-ones | Breast Cancer (MCF-7) | Apoptosis Induction | ↓Mitochondrial membrane potential, Caspase-7, -8, -9, -10 activation | mdpi.com |
| N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide | Colorectal Cancer (CRC) | Apoptosis Induction | Activation of the mitochondrial apoptotic pathway | nih.gov |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | Breast Cancer (MCF-7) | Cell Cycle Arrest | Accumulation in G1 and S phases, DNA damage | nih.gov |
| Benzisothiazolones | Cervical Cancer (HeLa) | G2/M Cell Cycle Arrest & Apoptosis | Disruption of mitochondrial membrane potential, Caspase-3 activation | rsc.org |
Development of Imaging Agents and Diagnostics Based on Thiazole Derivatives
The unique chemical and photophysical properties of the thiazole nucleus have positioned it as a versatile scaffold in the development of agents for medical imaging and diagnostics. Thiazole derivatives are utilized as fluorescent probes and as core structures in radioligands for advanced imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).
Radioligands for In Vivo Imaging:
Researchers have successfully synthesized 2-halothiazole derivatives that act as high-affinity ligands for metabotropic glutamate (B1630785) receptor subtype 5 (mGlu₅). nih.gov These receptors are implicated in various neurological and psychiatric disorders. By labeling these thiazole compounds with radioisotopes such as Fluorine-18 ([¹⁸F]), scientists have created PET radioligands capable of crossing the blood-brain barrier to visualize and quantify mGlu₅ receptors in the brain. nih.gov This allows for non-invasive study of receptor density and function in living subjects, offering immense potential for disease diagnosis and for monitoring the efficacy of therapeutic drugs. A SPECT radioligand candidate for imaging brain mGlu₅ has also been identified from this class of compounds. nih.gov
Another significant application is in the imaging of amyloid plaques, which are a hallmark of Alzheimer's disease. Novel dibenzothiazole derivatives have been developed as amyloid-imaging agents. nih.gov These compounds show high binding affinity to amyloid-β plaques and, when radiolabeled, demonstrate good brain uptake followed by a rapid washout from normal tissue, which are desirable properties for an effective imaging agent. nih.gov
Fluorescent Probes and Diagnostics:
Thiazole derivatives are integral to a class of fluorescent dyes used widely in molecular biology and diagnostics. Thiazole Orange and its derivatives, such as SYBR Green and Pico Green, are cyanine (B1664457) dyes that exhibit a strong fluorescence enhancement upon binding to DNA. wikipedia.org This property makes them exceptional stains for DNA visualization in various applications, including real-time polymerase chain reaction (qPCR), gel electrophoresis, and cell staining. wikipedia.org The importance of the thiazole ring is also noted in the historical development of cyanine dyes used as photographic sensitizers. nih.gov
These examples highlight the adaptability of the thiazole scaffold. The specific electronic and structural features of a compound like this compound could be fine-tuned through chemical modification to develop novel probes and agents for a wide range of diagnostic applications, from neuroimaging to nucleic acid detection.
| Thiazole Derivative Class | Application | Imaging/Detection Method | Target | Reference |
|---|---|---|---|---|
| 2-Halothiazole derivatives | In vivo neuroimaging | PET, SPECT | Metabotropic glutamate receptor 5 (mGlu₅) | nih.gov |
| Dibenzothiazole derivatives | Amyloid plaque imaging | Radioligand binding assays, potential for PET/SPECT | Amyloid-β plaques (Alzheimer's disease) | nih.gov |
| Thiazole Orange derivatives (e.g., SYBR Green) | Nucleic acid detection | Fluorescence | DNA | wikipedia.org |
| Cyanine dyes (containing thiazole) | Photographic sensitization | Photography | Light-sensitive materials | nih.gov |
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 4-(5-Bromothiazol-2-yl)benzaldehyde, and how is purity ensured?
The compound is typically synthesized via condensation reactions between thiazole precursors and benzaldehyde derivatives. For example, substituted benzaldehydes can react with brominated thiazole intermediates under reflux conditions in ethanol with catalytic acetic acid . Purification often involves column chromatography or recrystallization, followed by spectroscopic validation (¹H NMR, MS) and elemental analysis to confirm purity .
Q. What safety protocols should be followed when handling this compound in the laboratory?
While specific toxicological data for this compound may be limited, analogous brominated aldehydes require stringent precautions:
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
Q. How can the aldehyde group in this compound be derivatized for further functionalization?
The aldehyde moiety undergoes Schiff base formation with amines under acidic reflux conditions. For instance, reactions with hydrazine derivatives yield thiadiazole or triazole hybrids, as demonstrated in similar benzaldehyde systems .
Advanced Research Questions
Q. How can AutoDock Vina optimize molecular docking studies of this compound with biological targets?
AutoDock Vina improves docking accuracy and speed by:
- Generating grid maps around the target’s active site.
- Utilizing a scoring function that accounts for steric and electrostatic complementarity.
- Leveraging multithreading for high-throughput screening . Example workflow: Prepare ligand and receptor files in PDBQT format, define search space, and cluster results to identify dominant binding modes.
Q. What role do noncovalent interactions play in the supramolecular assembly of this compound derivatives?
Noncovalent interactions (e.g., van der Waals forces, π-π stacking) can be visualized using electron density analysis (Independent Gradient Model, IGM). These interactions influence crystal packing and stability, as seen in analogous brominated aromatic systems. Computational tools like NCIPLOT provide 3D maps of interaction surfaces .
Q. How can SHELX software resolve structural ambiguities in crystallographic studies of this compound?
SHELXL refines crystal structures by:
- Handling high-resolution data to model disorder (e.g., bromine atoms with partial occupancy).
- Applying twin refinement for crystals with overlapping lattices.
- Validating hydrogen bonding networks via Fourier difference maps .
Q. What strategies mitigate contradictory data between X-ray crystallography and NMR for complexes of this compound?
- Cross-validation : Compare NMR-derived solution-state structures with crystallographic data.
- Dynamic effects : Account for conformational flexibility in solution (e.g., rotameric states) that may differ from the solid state.
- Disorder modeling : Use SHELXL to refine alternative atomic positions in the crystal lattice .
Methodological Considerations
- Reaction optimization : Microwave-assisted synthesis can enhance yields (e.g., 83% vs. 66% under reflux for similar thiadiazole derivatives) .
- Data analysis : For crystallography, merge multiple datasets to improve resolution and reduce noise .
- Computational validation : Pair docking results (AutoDock Vina) with molecular dynamics simulations to assess binding stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
